molecular formula C9H11NO4 B1426811 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid CAS No. 1343658-77-4

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Cat. No.: B1426811
CAS No.: 1343658-77-4
M. Wt: 197.19 g/mol
InChI Key: XMAJPEYOVOZTFG-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 . It is also known as 5-(2-methoxyethoxy)nicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4/c1-13-2-3-14-8-4-7 (9 (11)12)5-10-6-8/h4-6H,2-3H2,1H3, (H,11,12) . This indicates that the molecule contains a pyridine ring with a methoxyethoxy group at the 5-position and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridinecarboxylic acids are known to undergo a variety of reactions. For instance, they can react with Thionyl Chloride to form acid chlorides .


Physical and Chemical Properties Analysis

This compound is a solid compound . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available.

Scientific Research Applications

Synthesis and Activity

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid plays a role in the synthesis of various compounds. For instance, a study on the synthesis and anti-inflammatory and analgesic activity of pyrrole derivatives highlighted the use of homologous pyridine derivatives in the synthesis process. These compounds were evaluated for their analgesic potential based on their performance in assays like the mouse phenylquinone writhing assay and their minimal gastrointestinal erosion in rats (Muchowski et al., 1985).

Catalysis and Chemical Reactions

The compound has relevance in catalysis and chemical reactions. A study discussed Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. The carboxylic acid in this context served as a traceless activating group, leading to the production of substituted pyridines (Neely & Rovis, 2014).

Production of Pyrrole Derivatives

In another study, reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl ester with singlet oxygen were explored to yield 5-substituted pyrroles, serving as precursors to compounds like prodigiosin (Wasserman et al., 2004).

Coordination Polymers

Lanthanide-based coordination polymers have been synthesized using derivatives of benzoic acid, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid. These polymers are characterized by their photophysical properties and potential applications in fields like material science (Sivakumar et al., 2011).

Antimicrobial Activity

Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. A research synthesized new pyridine derivatives and tested their efficacy against various bacterial and fungal strains (Patel et al., 2011).

Corrosion Inhibition

The compound's derivatives have been explored as potential corrosion inhibitors. A study on thiazole-based pyridine derivatives, including derivatives of this compound, demonstrated their effectiveness in protecting mild steel against corrosion (Chaitra et al., 2016).

Properties

IUPAC Name

5-(2-methoxyethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAJPEYOVOZTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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